Heptanoyl chloride, also known as n-Heptanoyl chloride or Enanthoyl chloride, is a seven-carbon acyl chloride with the chemical formula and a molecular weight of approximately 148.63 g/mol . This compound features a straight-chain structure, making it a significant reagent in organic synthesis. It is colorless to pale yellow in appearance and has a pungent odor characteristic of acyl chlorides. Heptanoyl chloride is highly reactive, particularly with water and alcohols, leading to the formation of corresponding carboxylic acids and esters .
Heptanoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It poses various safety hazards:
Heptanoyl chloride is a valuable reagent in organic synthesis, particularly for the acylation of various organic compounds. Acylation refers to the introduction of an acyl group (RCO-) into a molecule. Heptanoyl chloride can react with a variety of nucleophiles, including:
The specific reaction conditions employed depend on the desired product and the reactivity of the nucleophile.
Heptanoyl chloride can be used as a precursor for the synthesis of various functional materials:
These applications are still under active research and development, with researchers exploring the potential of heptanoyl chloride in creating novel materials with desired properties.
Heptanoyl chloride can be used to label biomolecules, such as proteins or antibodies, with a heptanoyl group. This labeling technique is valuable in various research applications, including:
These reactions highlight its utility in synthesizing various organic compounds.
Heptanoyl chloride can be synthesized through several methods:
Heptanoyl chloride is primarily used in organic synthesis as a reagent for:
Its reactivity makes it valuable in laboratories for synthesizing various organic compounds.
Heptanoyl chloride belongs to a class of acyl chlorides that includes other straight-chain acyl chlorides. Here are some comparable compounds:
Compound Name | Formula | Molecular Weight | Unique Features |
---|---|---|---|
Hexanoyl Chloride | C6H11ClO | 130.61 g/mol | One carbon shorter than heptanoyl chloride |
Octanoyl Chloride | C8H15ClO | 162.63 g/mol | One carbon longer; used similarly in organic synthesis |
Nonanoyl Chloride | C9H17ClO | 176.69 g/mol | Two carbons longer; exhibits similar reactivity |
Uniqueness: Heptanoyl chloride's seven-carbon chain provides a balance between reactivity and sterics that makes it particularly useful for specific synthetic applications where medium-chain fatty acids are required.
Corrosive;Acute Toxic